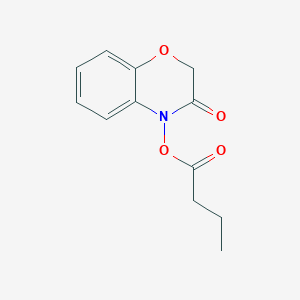![molecular formula C35H27NSi B14177198 2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine CAS No. 922502-33-8](/img/structure/B14177198.png)
2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is an organosilicon compound that features a pyridine ring substituted with a triphenylsilyl group attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triphenylsilyl Group: The triphenylsilyl group is introduced via a silylation reaction, where a suitable silylating agent such as triphenylsilyl chloride reacts with the biphenyl compound.
Attachment of the Pyridine Ring: The final step involves the coupling of the silylated biphenyl with a pyridine derivative under appropriate conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or biphenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the biphenyl or pyridine rings.
Scientific Research Applications
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in coordination chemistry, the compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl: This compound shares the triphenylsilyl and biphenyl moieties but lacks the pyridine ring.
Triphenyl-p-biphenyl-silane: Similar in structure but with different substituents on the biphenyl ring.
Uniqueness
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for coordination with metal ions. This makes it a versatile compound for various applications in materials science and organic electronics.
Properties
CAS No. |
922502-33-8 |
|---|---|
Molecular Formula |
C35H27NSi |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
triphenyl-[4-(3-pyridin-2-ylphenyl)phenyl]silane |
InChI |
InChI=1S/C35H27NSi/c1-4-15-31(16-5-1)37(32-17-6-2-7-18-32,33-19-8-3-9-20-33)34-24-22-28(23-25-34)29-13-12-14-30(27-29)35-21-10-11-26-36-35/h1-27H |
InChI Key |
BHNONOPFLYUMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=CC=C5)C6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
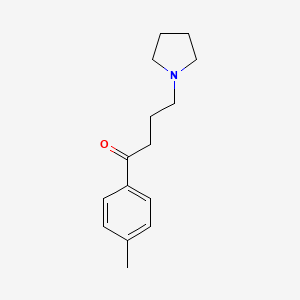
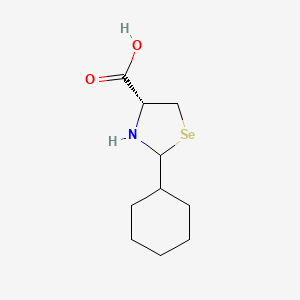
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
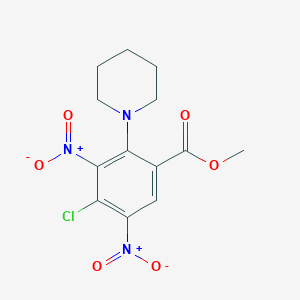
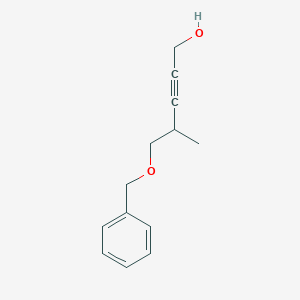
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
phosphane](/img/structure/B14177170.png)

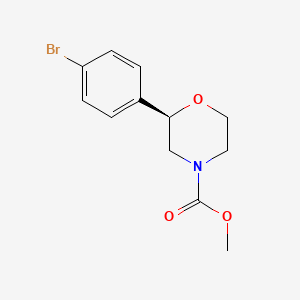

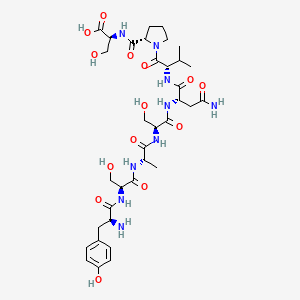
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
